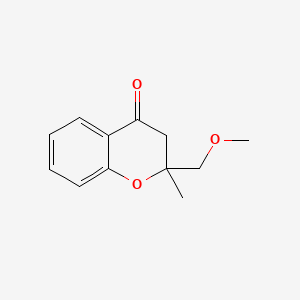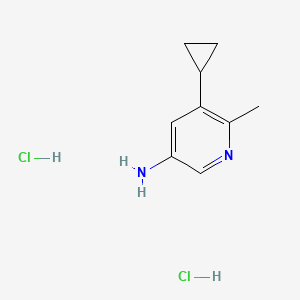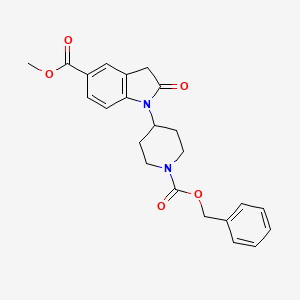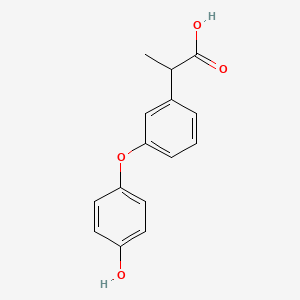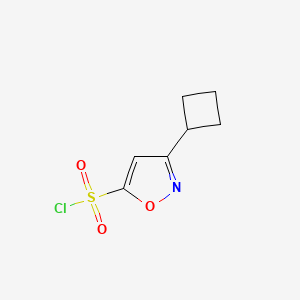![molecular formula C13H23BO3 B13452894 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2489456-39-3](/img/structure/B13452894.png)
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxabicyclo[510]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure with an oxirane ring and a boronate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of gold(I)-catalyzed tandem reactions. One efficient method includes the 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds through a series of transformations that include the formation of gold vinyl carbenoid or allene intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem and sequential reactions are often employed to enhance efficiency and reduce costs and waste . These methods are advantageous for large-scale production due to their ability to streamline multiple reaction steps into a single process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxirane ring and the boronate ester, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include gold(I) catalysts, propargylic carboxylates, and glycal-derived 1,6-enynes . Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the Ferrier rearrangement can yield enantiomerically pure disubstituted oxabicyclo compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: The compound is used in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown potential anti-tumor and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations. The oxirane ring and boronate ester play crucial roles in its reactivity, allowing it to participate in tandem and sequential reactions that lead to the formation of complex molecules . The molecular targets and pathways involved in these reactions are influenced by the specific reaction conditions and the nature of the intermediates formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally related compound with similar reactivity and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another compound with a comparable bicyclic structure and potential biological activities.
Uniqueness
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of an oxirane ring and a boronate ester. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
2489456-39-3 |
|---|---|
Molekularformel |
C13H23BO3 |
Molekulargewicht |
238.13 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[5.1.0]octan-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)13-8-10(13)6-5-7-15-9-13/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
AGOFVDCWQURBOW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


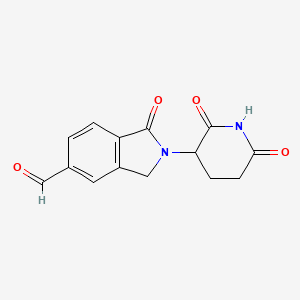
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)



